molecular formula C17H16O2 B3107783 (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one CAS No. 1623003-43-9

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one

Cat. No.: B3107783
CAS No.: 1623003-43-9
M. Wt: 252.31 g/mol
InChI Key: PPGBTEAHJFWWJI-FMIVXFBMSA-N
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Description

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C17H16O2. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Epoxides, quinones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. These interactions result in the observed biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
  • (2E)-1-(4-Methoxyphenyl)-3-(3-methylphenyl)prop-2-en-1-one
  • (2E)-1-(4-Methoxyphenyl)-3-(2,4-dimethylphenyl)prop-2-en-1-one

Uniqueness

(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups in specific positions can enhance its stability and interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-12H,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGBTEAHJFWWJI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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